molecular formula C23H18N4OS B2834160 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895422-95-4

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2834160
CAS No.: 895422-95-4
M. Wt: 398.48
InChI Key: PNNIRYPRXNXJSN-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class of small molecules, featuring a benzothiazole core substituted with 5,7-dimethyl groups and a benzamide moiety modified with a 4-cyano group and a pyridin-3-ylmethyl side chain. Its molecular formula is C₂₂H₁₆N₄O₂S (molecular weight: 400.46 g/mol).

Properties

IUPAC Name

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-10-16(2)21-20(11-15)26-23(29-21)27(14-18-4-3-9-25-13-18)22(28)19-7-5-17(12-24)6-8-19/h3-11,13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNIRYPRXNXJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials might include 5,7-dimethylbenzo[d]thiazole, pyridine-3-methanol, and 4-cyanobenzoyl chloride. The reactions may involve:

    Nucleophilic substitution: The reaction between 4-cyanobenzoyl chloride and pyridine-3-methanol in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 5,7-dimethylbenzo[d]thiazole under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound ID/Name Benzothiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 5,7-dimethyl 4-cyano C₂₂H₁₆N₄O₂S 400.46 High lipophilicity (due to dimethyl groups); potential CYP51 inhibition
MMV001239
(4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)
5-methoxy 4-cyano C₂₂H₁₆N₄O₃S 416.44 No cytotoxicity in 3T3/HEK 293 cells; unconfirmed CYP51 interaction
Compound 4d
(3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)
5-(morpholinomethyl), pyridin-3-yl 3,4-dichloro Not reported Not reported Enhanced solubility (morpholine); confirmed structure via NMR/HRMS
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide 4,6-dimethyl 3,4-dimethoxy C₂₂H₂₀N₄O₃S 416.48 Higher molecular weight; methoxy groups may improve metabolic stability
Key Observations:

Cyanide vs. Methoxy: The 4-cyano group in the target compound and MMV001239 introduces electron-withdrawing effects, which may strengthen binding interactions compared to electron-donating methoxy groups in other analogs .

Biological Activity Trends :

  • While MMV001239 lacks reported activity, its pyridyl motif and absence of cytotoxicity suggest a viable scaffold for targeting enzymes like CYP51 .
  • Compound 4d’s 3,4-dichloro benzamide group could enhance antimicrobial activity, though this remains unvalidated .

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